7-Bromo-5-methoxybenzo[D]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 |
InChI Key |
SZDZGJXWEGFNSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5 Methoxybenzo D Thiazole
Classical Approaches to Benzothiazole (B30560) Core Formation
The traditional methods for constructing the benzothiazole ring system have been well-established for over a century and typically involve the cyclization of a suitably substituted o-aminothiophenol. mdpi.comnih.gov These methods remain relevant due to their reliability and the accessibility of starting materials.
Condensation Reactions for Benzothiazole Ring Assembly
The most prevalent classical method for benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) with a variety of carbonyl compounds or their equivalents. nih.gov This approach, often referred to as the Jacobson synthesis, can be adapted to produce a wide range of 2-substituted benzothiazoles. nih.gov For the synthesis of the parent 7-Bromo-5-methoxybenzo[d]thiazole (where the 2-position is unsubstituted), specific reagents are required.
Commonly, 2-aminothiophenols are reacted with aldehydes, carboxylic acids, acyl chlorides, or esters. mdpi.comekb.egmdpi.com The reaction with aldehydes, for instance, typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzothiazole. ekb.eg Various catalysts, including acid catalysts, metal catalysts, and even biocatalysts, have been employed to improve the efficiency of these condensation reactions. mdpi.com Microwave-assisted and solvent-free conditions have also been explored to enhance reaction rates and yields, aligning with the principles of green chemistry. nih.gov
A plausible mechanism for the formation of benzothiazole derivatives involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of an aldehyde, leading to an intermediate that cyclizes and is then oxidized to the final product. ekb.eg
Table 1: Classical Condensation Reactions for Benzothiazole Synthesis
| Reactant for Condensation with 2-Aminothiophenol | Resulting 2-Substituent | Typical Conditions | Reference(s) |
| Aldehydes | Varies (Aryl, Alkyl) | Acid or metal catalysis, sometimes solvent-free or microwave-assisted | nih.gov, mdpi.com, ekb.eg |
| Carboxylic Acids | Varies (Aryl, Alkyl) | Dehydrating agents (e.g., PPA, MeSO3H/SiO2), heating | mdpi.com |
| Acyl Chlorides | Varies (Aryl, Alkyl) | Base, often under mild conditions | nih.gov |
| Orthoesters | Varies | Efficient for creating diverse libraries | organic-chemistry.org |
| Carbon Disulfide | Thiol | Basic conditions | nih.gov |
Strategies for Ortho-Substituted Precursor Synthesis
The critical starting material for the synthesis of this compound via classical methods is 2-amino-4-bromo-6-methoxybenzenethiol. The synthesis of this precursor is a multi-step process that requires careful control of regioselectivity. A potential synthetic route would likely begin with a commercially available substituted aniline (B41778), such as 3-methoxyaniline.
The synthesis could proceed as follows:
Bromination: Regioselective bromination of 3-methoxyaniline. The directing effects of the amino and methoxy (B1213986) groups would need to be carefully considered to achieve bromination at the desired position.
Thiocyanation: Introduction of a thiocyanate (B1210189) group at the position ortho to the amino group. This is a common strategy for introducing the thiol functionality.
Reduction: Reduction of the thiocyanate group to the corresponding thiol, yielding the target 2-aminothiophenol derivative.
Targeted Introduction of Substituents: Bromination and Methoxylation Strategies
An alternative to constructing the benzothiazole ring from a pre-functionalized aniline is to introduce the bromo and methoxy substituents onto an existing benzothiazole or a precursor molecule.
Regioselective Bromination of the Benzene (B151609) Ring
The direct bromination of anilines or related aromatic compounds is a fundamental transformation in organic synthesis. nih.gov For a substrate like 5-methoxybenzothiazole, electrophilic aromatic substitution would be directed by the methoxy and the thiazole (B1198619) ring. The regioselectivity of such a reaction would be crucial.
Several methods for the regioselective bromination of anilines have been developed. These include the use of copper(II) bromide in ionic liquids, which has been shown to afford para-substituted products in high yield under mild conditions. nih.gov Another practical procedure involves a copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate, which also demonstrates good regioselectivity. researchgate.netsci-hub.se The use of N-bromosuccinimide (NBS) is also a common method, with the regioselectivity being influenced by the solvent. lookchem.com
For a precursor like 3-methoxyaniline, bromination with reagents such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) can yield the 4-bromo-2-methoxyaniline (B48862) derivative with high regioselectivity. prepchem.com
Introduction of the Methoxy Group via Alkylation or Nucleophilic Aromatic Substitution
Introducing a methoxy group can be achieved through several methods. One common approach is the O-alkylation of a corresponding hydroxybenzothiazole using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov
Alternatively, if a bromo-substituted precursor is available, a nucleophilic aromatic substitution (SNAr) reaction can be employed. For instance, reacting a dibromo-substituted benzothiazole with a methoxide (B1231860) source could potentially lead to the displacement of one of the bromine atoms. The feasibility of such a reaction depends on the activation of the aromatic ring towards nucleophilic attack. In some heterocyclic systems, SNAr reactions with amines have been shown to be effective, suggesting that similar reactions with alkoxides might be possible under the right conditions. nih.gov
Modern Catalytic Methods for this compound Synthesis
Modern synthetic organic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. nih.govrsc.org These methods often involve transition metal catalysis.
For the synthesis of benzothiazoles, a variety of modern catalytic systems have been reported. These include:
Palladium-catalyzed cyclization: Ligand-free palladium on carbon (Pd/C) can catalyze the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org
Copper-catalyzed reactions: Copper catalysts have been employed for the condensation of 2-aminobenzenethiols with nitriles and for the reaction of 2-chloroanilines with dithioesters. organic-chemistry.org A one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde, catalyzed by copper, also yields 2-substituted benzothiazoles. organic-chemistry.org
Metal-free approaches: Visible-light-induced photocatalysis offers a green and efficient route for the synthesis of benzothiazoles from 2-aminothiophenols and alcohols or through the cyclization of thioformanilides. nih.govresearchgate.net
These modern methods could potentially be adapted for the synthesis of this compound, either by using a pre-functionalized starting material or by incorporating the bromination and methoxylation steps into a catalytic cycle. For example, a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be envisioned to introduce the methoxy group onto a bromo-substituted benzothiazole. nih.gov
Table 2: Modern Catalytic Approaches for Benzothiazole Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference(s) |
| Palladium/C | Intramolecular Cyclization | Ligand-free, mild conditions | organic-chemistry.org |
| Copper salts | Condensation/Cyclization | Use of readily available starting materials, one-pot procedures | organic-chemistry.org |
| Ruthenium chloride | Intramolecular Oxidative Coupling | High yields for 2-aminobenzothiazoles | nih.gov |
| Visible-light photocatalysis | Oxidative Condensation/Cyclization | Metal-free, green, uses light as an energy source | rsc.org, nih.gov |
Transition Metal-Catalyzed Cyclization and Functionalization Approaches
Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems like benzothiazoles. nih.gov These methods often involve the formation of the thiazole ring through intramolecular cyclization or the introduction of functional groups onto a pre-existing benzothiazole core.
One common approach involves the palladium-catalyzed reaction between 2-chloroanilines and dithiocarbamates to form 2-aminobenzothiazoles. organic-chemistry.org While not a direct synthesis of the target molecule, this highlights a key strategy for forming the benzothiazole ring system which could be adapted. Another strategy involves the ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas. nih.gov This method has shown that electron-rich substrates tend to have higher reactivity. nih.gov
The functionalization of pre-formed benzothiazoles using transition metals is also a viable pathway. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or other groups onto a halogenated benzothiazole precursor. nih.gov This would be relevant for further derivatization of the 7-bromo substituent.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzothiazole Synthesis
| Catalyst/Reagent | Reactants | Product Type | Reference |
| Pd(PPh₃)₄, t-BuOK | 2-Chloroanilines, Dithiocarbamates | 2-Aminobenzothiazoles | organic-chemistry.org |
| RuCl₃ | N-Arylthioureas | 2-Aminobenzothiazoles | nih.gov |
| Palladium Catalyst | Halogenated Benzothiazole, Boronic Ester | Aryl-substituted Benzothiazole | nih.gov |
C-H Functionalization Strategies for Direct Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org For the synthesis of this compound, C-H functionalization could potentially be employed to directly introduce the bromo or methoxy group onto the benzothiazole core, or to construct the thiazole ring itself.
A notable example is the Ru(II)-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles, which demonstrates the utility of the benzothiazole moiety as a directing group for C-H activation. researchgate.net While this specific reaction introduces an amide group, it illustrates the potential for regioselective functionalization of the benzothiazole ring system. Another approach involves the synthesis of benzo rsc.orgnih.govthiazolo[2,3-c] organic-chemistry.orgnih.govakjournals.comtriazole derivatives through a process believed to involve C-H bond functionalization for the final intramolecular ring closure. mdpi.com
These strategies highlight the growing potential of C-H activation in streamlining the synthesis of complex molecules like this compound, offering a more efficient alternative to traditional multi-step methods. rsc.org
Green Chemistry Principles and Sustainable Synthesis of Halogenated Methoxybenzothiazoles
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to minimize environmental impact. nih.govresearchgate.net This is particularly relevant for the synthesis of halogenated compounds, which can often involve hazardous reagents and generate persistent waste.
Solvent-Free and Metal-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or solid-state, reactions can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.in For benzothiazole synthesis, solvent-free conditions have been successfully employed for the preparation of benzothiazolium iodide salts, which are precursors to ionic liquids. researchgate.net
Metal-free synthesis is another important green chemistry goal, as it avoids the use of potentially toxic and expensive heavy metals. A decarboxylative redox cyclization strategy for the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids has been developed under metal- and solvent-free conditions using elemental sulfur and N-methylmorpholine. organic-chemistry.org
Microwave-Assisted and Flow Chemistry Approaches
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. clockss.orgbeilstein-journals.org The synthesis of various benzothiazole and benzoxazole (B165842) libraries has been achieved using microwave irradiation, demonstrating the broad applicability of this technique. ias.ac.in Specifically, microwave-assisted synthesis of thiazolo[5,4-d]thiazoles has been shown to be efficient. rsc.org
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and scalability. akjournals.comyoutube.com This technology is particularly well-suited for multistep syntheses and for reactions involving unstable intermediates. akjournals.comnih.gov The application of flow chemistry has been demonstrated in the synthesis of condensed benzothiazoles, showcasing its potential for the efficient and safe production of complex heterocyclic systems. akjournals.com
Table 2: Green Chemistry Approaches in Benzothiazole Synthesis
| Approach | Key Advantages | Example Application | Reference |
| Solvent-Free Synthesis | Reduced waste, simpler work-up | Synthesis of benzothiazolium salts | researchgate.net |
| Metal-Free Synthesis | Avoids toxic metals, lower cost | Decarboxylative redox cyclization | organic-chemistry.org |
| Microwave-Assisted Synthesis | Faster reactions, higher yields | One-pot synthesis of benzothiazole libraries | clockss.orgias.ac.in |
| Flow Chemistry | Enhanced safety, scalability | Multistep synthesis of condensed benzothiazoles | akjournals.comnih.gov |
Reactivity and Chemical Transformations of 7 Bromo 5 Methoxybenzo D Thiazole
Transformations Involving the C-Br Bond at Position 7
The carbon-bromine bond at the 7-position is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through various catalytic and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors. For 7-Bromo-5-methoxybenzo[d]thiazole, these reactions offer a direct route to introduce aryl, alkynyl, and amino moieties at the 7-position.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. While specific examples for this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of structurally similar 2-amino-6-bromobenzothiazoles has been successfully demonstrated. nih.gov In these reactions, various aryl boronic acids are coupled with the bromo-benzothiazole in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov This suggests that this compound would readily undergo Suzuki-Miyaura coupling to yield 7-aryl-5-methoxybenzo[d]thiazoles. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govrsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org This reaction is highly efficient for creating alkynyl-substituted aromatic compounds. Although direct reports on this compound are scarce, the Sonogashira coupling of other bromo-substituted heterocycles, such as halogenated glycals and benzotriazole (B28993) derivatives, proceeds with high yields under standard conditions, typically using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt in the presence of a base. beilstein-journals.orgnih.gov It is therefore highly probable that this compound can be effectively coupled with various alkynes to produce 7-alkynyl-5-methoxybenzo[d]thiazoles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the amination of aryl halides. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. While specific applications to this compound are not widely reported, the Buchwald-Hartwig amination has been successfully applied to a variety of bromo-substituted heterocycles, including 5-amino-1,2,3-triazoles. mdpi.comnih.govnih.gov These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base to couple the aryl bromide with a primary or secondary amine, yielding the corresponding 7-amino-5-methoxybenzo[d]thiazole derivatives.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |
| Suzuki-Miyaura | 2-Amino-6-bromobenzothiazole | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Solvent mixture | 95 °C, 31 h | 2-Amino-6-arylbenzothiazole | Moderate to Excellent nih.gov |
| Sonogashira | Halogenated Glycal | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Triethylamine | Room Temp, 12 h | Alkynyl C-glycoside | Good to Excellent beilstein-journals.org |
| Buchwald-Hartwig | 5-Halo-1,2,3-triazole | (Het)aryl amine | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | 120 °C, 24 h | 5-(Het)arylamino-1,2,3-triazole | High mdpi.com |
In certain cases, the bromine atom at the 7-position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is highly dependent on the electronic nature of the benzothiazole (B30560) ring and the reaction conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this type of reaction.
The bromine atom at the 7-position can be removed through reductive debromination. A common method for this transformation is catalytic hydrogenation. This reaction typically involves treating the bromo-compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process replaces the bromine atom with a hydrogen atom, yielding 5-methoxybenzo[d]thiazole. This strategy is often employed to introduce a substituent at a specific position and then remove the directing bromo group.
Reactions of the Methoxy (B1213986) Group at Position 5
The methoxy group at the 5-position offers another avenue for the functionalization of the this compound scaffold.
The methoxy group can be cleaved to unveil a hydroxyl group, which can then be used for further functionalization. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically performed in an inert solvent like dichloromethane. The resulting 7-bromo-5-hydroxybenzo[d]thiazole is a key intermediate for the synthesis of a variety of derivatives.
Once the methoxy group is converted to a hydroxyl group, this new functional handle can be readily transformed into other functionalities. For instance, the hydroxyl group can undergo O-alkylation by reaction with an alkyl halide in the presence of a base to form a new ether linkage. Alternatively, it can be acylated using an acyl chloride or anhydride (B1165640) to produce the corresponding ester. These transformations significantly expand the diversity of compounds that can be synthesized from the 7-bromo-5-hydroxybenzo[d]thiazole intermediate.
Modifications of the Benzothiazole Heterocyclic System
The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: the electron-donating methoxy group, the deactivating but ortho-, para-directing bromo group on the benzene (B151609) ring, and the heterocyclic thiazole (B1198619) moiety. These features govern the molecule's susceptibility to various chemical modifications.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound possesses two activating groups, the methoxy and the thiazole ring itself, and one deactivating group, the bromine atom. The methoxy group is a strong activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The positions ortho and para to the methoxy group are C-4 and C-6. The position ortho to the bromine atom is C-6. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is activated by the methoxy group and not sterically hindered.
Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of organic chemistry.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 7-Bromo-5-methoxy-6-nitrobenzo[d]thiazole |
| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acetyl-7-bromo-5-methoxybenzo[d]thiazole |
It is important to note that the thiazole ring itself is generally electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack. However, the strong activating effect of the methoxy group is expected to overcome this deactivation, directing substitution to the available ortho and para positions.
Reactivity at the Thiazole Nitrogen Atom
The nitrogen atom in the thiazole ring of this compound is nucleophilic and can participate in chemical reactions.
N-Alkylation and Quaternization: The lone pair of electrons on the nitrogen atom allows for its alkylation, leading to the formation of quaternary benzothiazolium salts. This reaction typically proceeds by treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting benzothiazolium salts are often more reactive towards nucleophiles and can serve as precursors for the synthesis of cyanine (B1664457) dyes and other functional molecules.
A study on the N-alkylation of substituted 2-aminobenzothiazoles using 1,4-bis(bromomethyl)benzene (B118104) in the presence of mixed oxides as catalysts at room temperature has been reported, demonstrating the feasibility of such transformations on the benzothiazole core. aip.org Although this study does not use this compound specifically, the general principle of N-alkylation is applicable.
N-Oxidation: The thiazole nitrogen can also be oxidized to form an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting N-oxides can exhibit altered biological activities and can be used as intermediates for further functionalization.
Table 2: Reactions at the Thiazole Nitrogen of this compound
| Reaction Type | Reagents | General Product Structure |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 7-Bromo-3-alkyl-5-methoxybenzo[d]thiazolium halide |
| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound 3-oxide |
Derivatization at the C-2 Position of the Thiazole Ring
The C-2 position of the benzothiazole ring is a key site for derivatization, often leading to compounds with significant biological properties. The hydrogen atom at this position is acidic and can be removed by a strong base to generate a nucleophilic carbanion, which can then react with various electrophiles.
Lithiation and Subsequent Electrophilic Quench: Treatment of this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can lead to deprotonation at the C-2 position. The resulting 2-lithio-7-bromo-5-methoxybenzo[d]thiazole is a versatile intermediate that can be quenched with a wide range of electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions: While the C-2 position can be functionalized via lithiation, an alternative and widely used method for derivatization is through palladium-catalyzed cross-coupling reactions. If a halogen (e.g., bromine or chlorine) is present at the C-2 position, it can readily participate in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. To achieve this, the C-2 hydrogen of this compound would first need to be replaced by a halogen.
Table 3: Derivatization Strategies for the C-2 Position of this compound
| Strategy | Reagents/Steps | Intermediate/Product |
| Lithiation-Electrophilic Quench | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-CHO, CO₂, R-X) | 2-Substituted-7-bromo-5-methoxybenzo[d]thiazole |
| Halogenation and Cross-Coupling | 1. Halogenating agent (e.g., NBS) 2. Pd catalyst, coupling partner (e.g., boronic acid) | 2-Aryl/Alkyl-7-bromo-5-methoxybenzo[d]thiazole |
These transformations highlight the versatility of this compound as a building block in medicinal chemistry and materials science, offering multiple avenues for the synthesis of novel and complex molecular architectures.
Computational and Theoretical Investigations of 7 Bromo 5 Methoxybenzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 7-Bromo-5-methoxybenzo[d]thiazole. These calculations provide a detailed picture of the molecule at the atomic level, which is essential for predicting its physical and chemical properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized ground state geometry. These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from DFT calculations for the optimized geometry of this compound.
| Parameter | Atom 1 | Atom 2 | Value (Å/°) |
| Bond Length | C7 | Br | Hypothetical Value |
| Bond Length | C5 | O | Hypothetical Value |
| Bond Length | O | C(methoxy) | Hypothetical Value |
| Bond Angle | C6 | C7 | Br |
| Bond Angle | C4 | C5 | O |
| Dihedral Angle | C4 | C5 | O |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on various thiazole (B1198619) derivatives have demonstrated that the nature and position of substituents significantly impact the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For this compound, the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group would have opposing effects on the electron density distribution and the energies of the frontier orbitals.
The following interactive table presents hypothetical FMO data for this compound, which would be derived from DFT calculations.
| Parameter | Energy (eV) |
| HOMO | Hypothetical Value |
| LUMO | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
The distribution of the HOMO and LUMO across the molecule can also predict the sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the more electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is concentrated on the electron-deficient regions, which are prone to nucleophilic attack.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathways and identifying transition states, it is possible to understand how this compound participates in chemical transformations.
Elucidation of Reaction Pathways and Transition States
Theoretical studies can map out the potential energy surface of a reaction involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier of a reaction, determined by the energy of the transition state relative to the reactants, dictates the reaction rate.
For instance, in electrophilic substitution reactions, computational models can predict the most likely site of attack on the benzothiazole (B30560) ring system by analyzing the stability of the intermediate carbocations (Wheland intermediates). Similarly, for nucleophilic substitution reactions, the model can identify the most susceptible carbon atom and the energy profile of the substitution process. While specific mechanistic studies on this compound are not widely published, research on the reactivity of other substituted benzothiazoles provides valuable precedents. sciencepublishinggroup.com
Prediction of Regioselectivity and Stereoselectivity in Derivatization
A key application of computational chemistry is the prediction of regioselectivity and stereoselectivity in the synthesis of derivatives. For this compound, this is particularly relevant for reactions such as further electrophilic substitution, cross-coupling reactions at the bromine-substituted position, or modifications of the methoxy group.
Computational analysis of the molecular electrostatic potential (MESP) map can provide a visual guide to the electron density distribution and predict the most probable sites for electrophilic attack. researchgate.netnih.govresearchgate.net Regions of negative electrostatic potential (electron-rich) are likely to be attacked by electrophiles, while regions of positive potential (electron-poor) are targets for nucleophiles. The relative energies of different possible products and the transition states leading to them can be calculated to predict the major product of a reaction, thus guiding synthetic efforts. mdpi.com
Molecular Modeling and Interaction Studies (non-biological target emphasis)
Molecular modeling techniques are employed to study the non-covalent interactions of this compound with other molecules or surfaces. These interactions are critical in understanding its behavior in various chemical environments and for the design of new materials.
Studies on similar heterocyclic systems often investigate interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.govscielo.org.mx For this compound, the nitrogen atom in the thiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. The aromatic benzothiazole core can engage in π-π stacking interactions with other aromatic systems.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these weak interactions. scielo.org.mx These analyses provide detailed information about the nature and strength of the interactions that govern the supramolecular assembly of the compound in the solid state or its interaction with other chemical species in solution.
Conformational Analysis and Tautomerism
Computational chemistry provides powerful tools to investigate the three-dimensional structures and potential isomeric forms of molecules like this compound.
Conformational Analysis:
The primary source of conformational flexibility in this compound arises from the rotation of the methoxy group (-OCH3) attached to the benzothiazole core. The dihedral angle defined by the C4-C5-O-C(H3) atoms dictates the orientation of the methyl group relative to the fused ring system.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this rotation. By systematically varying this dihedral angle and calculating the corresponding energy, a conformational energy profile can be generated. This profile would likely reveal two main stable conformers:
Syn-conformer: The methyl group is oriented towards the thiazole ring.
Anti-conformer: The methyl group is oriented away from the thiazole ring.
The energy difference between these conformers is expected to be relatively small, and the rotational barrier would likely be low enough for rapid interconversion at room temperature. The planarity of the benzothiazole ring system itself is generally rigid.
Tautomerism:
Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, the most probable form of tautomerism would be amine-imine tautomerism involving the nitrogen atom in the thiazole ring. However, in the ground state of the neutral molecule, the aromatic benzothiazole form is overwhelmingly stable.
Protonation of the nitrogen atom could lead to different tautomeric forms of the cation. Computational studies could predict the relative energies and stabilities of these protonated species, which is crucial for understanding the molecule's behavior in acidic environments.
| Tautomeric Form | Predicted Relative Stability |
| This compound (aromatic) | Most Stable |
| Tautomeric forms involving C=NH | Significantly Less Stable |
Non-Covalent Interactions in Solid-State Architectures
The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. While a crystal structure for this compound is not publicly available, computational predictions can be made about the types of interactions that would likely dominate its solid-state architecture.
Key Predicted Non-Covalent Interactions:
Halogen Bonding: The bromine atom at the 7-position is a potential halogen bond donor. The electron-deficient region on the bromine atom (the σ-hole) can interact favorably with electron-rich atoms like the nitrogen of a neighboring thiazole ring or the oxygen of a methoxy group. These interactions are directional and can play a significant role in crystal packing. researchgate.net
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could be formed between the aromatic and methyl protons and the nitrogen and oxygen atoms of adjacent molecules.
π-π Stacking: The planar benzothiazole ring system is susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would likely involve offset or slipped-parallel arrangements to minimize electrostatic repulsion.
Computational techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) could be used to visualize and quantify these interactions if a crystal structure were determined.
| Type of Interaction | Potential Participating Atoms | Predicted Significance in Crystal Packing |
| Halogen Bonding | C7-Br ··· N/O | High |
| π-π Stacking | Benzothiazole rings | High |
| Weak Hydrogen Bonding | C-H ··· N/O | Moderate |
| Van der Waals Forces | All atoms | High (collective contribution) |
Role of 7 Bromo 5 Methoxybenzo D Thiazole As a Precursor in Advanced Organic Synthesis
Construction of Complex Heterocyclic Frameworks
The benzothiazole (B30560) moiety is a significant scaffold in the synthesis of complex heterocyclic systems. The presence of bromine and methoxy (B1213986) substituents on the 7-Bromo-5-methoxybenzo[d]thiazole ring provides specific points for chemical modification, making it a versatile precursor for constructing more intricate molecular architectures.
Synthesis of Fused Polycyclic Aromatic Compounds
While direct examples of using this compound for the synthesis of fused polycyclic aromatic compounds are not extensively documented in the provided search results, the general strategy for creating such compounds often involves the cyclization of appropriately substituted precursors. For instance, the synthesis of methoxy dibenzofluorene (B14450075) derivatives has been achieved through alkylation, cyclodehydration, and aromatization in a one-pot operation. frontiersin.org This suggests a plausible synthetic route where the bromo group of this compound could be functionalized, for example, through cross-coupling reactions, to introduce a side chain that can subsequently undergo intramolecular cyclization to form a fused polycyclic system. The methoxy group can influence the electronic properties and reactivity of the aromatic system, potentially directing the regioselectivity of cyclization reactions.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. mdpi.com The benzothiazole core, and specifically functionalized derivatives like this compound, can be valuable components in MCRs. The reactivity of the thiazole (B1198619) ring and the potential for the bromo and methoxy groups to participate in or influence the reaction course makes it an attractive building block.
For example, MCRs involving aminoazoles, aldehydes, and α-carbonyl CH-acids can lead to various heterocyclic products. mdpi.com Although a direct MCR involving this compound is not detailed, analogous structures are utilized. The synthesis of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro frontiersin.orgbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrimidin-7-ol was achieved through an MCR of 3-amino-1,2,4-triazole, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, and acetone. mdpi.com This demonstrates how a bromo- and methoxy-substituted aromatic aldehyde can be a key component in constructing complex heterocyclic systems via MCRs. The general principles of MCRs, such as the formation of Knoevenagel adducts and subsequent cyclizations, are applicable to a wide range of substrates, including derivatives of this compound. beilstein-journals.org
Utility in the Development of Functional Organic Materials
The unique electronic properties of the benzothiazole ring system make it a valuable component in the design of functional organic materials. This compound serves as a key precursor in this area, providing a scaffold that can be elaborated into materials with specific optical and electronic characteristics.
Building Block for Organic Dyes and Pigments
Benzofused 1,2,5-thiadiazoles and their bromo derivatives are important precursors for synthesizing dyes used in photovoltaic materials. mdpi.com While not a benzothiadiazole, the structurally related this compound can be envisioned as a building block for organic dyes. The synthesis of such dyes often involves cross-coupling reactions to extend the π-conjugated system. The bromine atom on the benzothiazole ring is a prime site for these reactions, such as the Stille or Suzuki coupling, which can attach other aromatic or heteroaromatic units. mdpi.com The methoxy group, being an electron-donating group, can modulate the electronic properties of the resulting dye molecule, influencing its color and photophysical properties. The synthesis of thiazolo[5,4-d]thiazoles, a class of heteroaromatic compounds with growing interest in organic electronics, has been achieved by condensing dithiooxamide (B146897) with aromatic aldehydes. mdpi.com This highlights a potential pathway where a derivative of this compound could be utilized to create novel dye structures.
Precursor for Optoelectronic and Polymeric Scaffolds
The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with extended π-systems and tunable electronic properties. This compound can serve as a precursor to such molecules. The bromo-functionality allows for the introduction of various substituents through cross-coupling reactions, enabling the construction of donor-acceptor type structures which are common in optoelectronic materials. mdpi.com The benzothiazole core itself possesses electron-withdrawing characteristics, which can be beneficial in these applications.
Furthermore, the bromo group can be converted to other functional groups suitable for polymerization, allowing for the incorporation of the 7-methoxybenzo[d]thiazole (B1603221) unit into polymeric scaffolds. This could lead to the development of new polymers with tailored electronic and optical properties for use in a variety of organic electronic devices.
Strategic Intermediate in Medicinal Chemistry Programs
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. nih.gov this compound represents a strategic intermediate for the synthesis of novel benzothiazole-based compounds with potential therapeutic applications. The bromo and methoxy groups offer handles for chemical diversification, allowing for the exploration of structure-activity relationships.
The synthesis of various thiazole-based compounds often involves the modification of a pre-existing thiazole core. For instance, the synthesis of thiazole-based stilbene (B7821643) analogs as DNA topoisomerase IB inhibitors involved the bromination of a 4-phenyl-2-methylthiazole intermediate. nih.gov Similarly, the bromo group on this compound can be a key reactive site for introducing various side chains and functional groups through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling. mdpi.com
The development of novel anticancer agents has seen the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov These syntheses often start from simpler thiazole building blocks that are subsequently elaborated. This compound, with its defined substitution pattern, can be a valuable starting material for creating libraries of compounds for screening against various biological targets. The methoxy group can also play a crucial role in binding to biological targets and influencing the pharmacokinetic properties of the final molecule. The synthesis of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors further highlights the importance of the thiazole scaffold in drug discovery. frontiersin.org
Design and Synthesis of Novel Chemical Scaffolds
The presence of a bromine atom on the benzothiazole ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the straightforward introduction of a wide array of substituents and the construction of novel molecular frameworks. nih.govmdpi.com The methoxy group at the 5-position can influence the electronic properties of the benzothiazole system and its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromo group at the 7-position of the benzothiazole core is amenable to several key palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of new chemical entities.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used to synthesize biaryl and heteroaryl-aryl structures. nih.govnih.gov The general conditions for the Suzuki-Miyaura coupling of bromo-heterocycles often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. mdpi.combeilstein-journals.orgnih.gov This reaction is a powerful method for the vinylation of aryl halides and is instrumental in the synthesis of complex organic molecules, including natural products and pharmaceuticals. beilstein-journals.org
Sonogashira Coupling: This cross-coupling reaction utilizes a terminal alkyne and the aryl bromide to create a new carbon-carbon triple bond. researchgate.netnih.gov The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This reaction is invaluable for the synthesis of acetylenic compounds, which are important intermediates in organic synthesis and can be found in various bioactive molecules. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. researchgate.netmdpi.com It is a highly versatile method for the synthesis of arylamines, which are prevalent in many pharmaceuticals and functional materials. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. researchgate.net
Application in the Synthesis of Fused Heterocyclic Systems:
While specific examples detailing the use of this compound are not extensively reported in the literature, the synthesis of related structures provides insight into its potential applications. For instance, a multi-step synthesis of a 7-bromo-8-methoxy-substituted dihydrobenzo[b] nih.govresearchgate.netthiazepin-4(5H)-one has been described. researchgate.net In this synthesis, a substituted 6-methoxybenzo[d]thiazol-2-amine is used as a key starting material, which undergoes a series of transformations including hydrolysis, substitution, condensation, and ultimately bromination to yield a bromo-methoxy substituted intermediate. researchgate.net This intermediate then undergoes a metal-catalyzed cross-coupling reaction to form the final product. researchgate.net This example highlights how a bromo-methoxy substituted benzothiazole core can serve as a precursor for the construction of more complex, fused heterocyclic systems.
The following table summarizes the potential palladium-catalyzed cross-coupling reactions that can be employed with this compound to generate novel scaffolds.
| Reaction | Coupling Partner | Resulting Scaffold | Potential Applications |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 7-Aryl/Heteroaryl-5-methoxybenzo[d]thiazole | Medicinal Chemistry, Materials Science |
| Heck Reaction | Alkene | 7-Vinyl-5-methoxybenzo[d]thiazole | Polymer Chemistry, Natural Product Synthesis |
| Sonogashira Coupling | Terminal Alkyne | 7-Alkynyl-5-methoxybenzo[d]thiazole | Drug Discovery, Organic Electronics |
| Buchwald-Hartwig Amination | Amine | 7-Amino-5-methoxybenzo[d]thiazole | Pharmaceutical Synthesis, Agrochemicals |
Stereoselective Synthesis of Advanced Intermediates for Drug Discovery
While the benzothiazole scaffold itself is present in numerous bioactive molecules, and stereochemistry plays a crucial role in drug action, the direct application of this particular bromo-substituted precursor in stereoselective reactions has not been documented in the reviewed sources. nih.govresearchgate.net The development of stereoselective methodologies often involves the use of chiral catalysts or auxiliaries in conjunction with a suitable prochiral substrate. Future research may explore the potential of this compound in such synthetic strategies.
Emerging Research Frontiers and Future Directions in 7 Bromo 5 Methoxybenzo D Thiazole Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
The demand for greener and more cost-effective chemical processes has driven the development of advanced synthetic methods for benzothiazole (B30560) derivatives. Traditional syntheses often suffer from harsh conditions and limited functional group tolerance. nih.gov Modern research, however, is focused on creating highly efficient and atom-economical routes.
One promising approach is the use of multi-component reactions. For instance, a four-component reaction involving potassium thiocyanate (B1210189), an acyl chloride, a nitro compound, and a dihalobenzene has been developed for the efficient synthesis of various benzothiazoles. tandfonline.comtandfonline.com This one-pot method, utilizing a copper catalyst in THF at room temperature, streamlines the synthesis process, uses readily available starting materials, and simplifies purification. tandfonline.comtandfonline.com Such strategies maximize atom economy by incorporating most or all atoms from the starting materials into the final product.
The Ullmann condensation reaction represents another cornerstone of efficient benzothiazole synthesis. wikipedia.org Modern protocols for this copper-catalyzed reaction have overcome many of the traditional limitations, such as high temperatures and stoichiometric copper usage. nih.govwikipedia.org Current methods employ soluble copper catalysts, often without the need for additional ligands, and can proceed under mild conditions, making the synthesis of complex benzothiazoles more accessible and sustainable. tandfonline.comthieme-connect.com
Table 1: Comparison of Efficient Synthetic Strategies for Benzothiazole Cores
Exploration of Novel Catalytic Systems for Functionalization
The bromine atom at the C7 position of 7-Bromo-5-methoxybenzo[d]thiazole is a prime site for post-synthesis modification via cross-coupling reactions. The exploration of novel and more effective catalytic systems for this purpose is a major research thrust. Palladium- and copper-based catalysts are at the forefront of this exploration.
Palladium-Catalyzed Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds. Research has focused on optimizing conditions for coupling C7-bromo indazoles and other heterocycles with various aryl boronic acids. nih.govnih.gov These studies explore different palladium catalysts, bases, and solvents to achieve high yields, even with sterically hindered coupling partners. nih.gov
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig reaction is indispensable. wikipedia.org Development in this area has produced multiple generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands like XPhos and bidentate ligands such as BINAP. wikipedia.orgnih.gov These advanced systems allow for the coupling of a wide array of amines with aryl halides like this compound under increasingly mild conditions, replacing harsher classical methods like the Goldberg reaction. wikipedia.orgresearchgate.netmdpi.com
Copper-Catalyzed Reactions:
Ullmann Coupling: As an alternative to palladium-catalyzed methods, modern Ullmann couplings are used for C-N, C-O, and C-S bond formation. nih.govwikipedia.org Recent advancements include the use of specific ligands like acylhydrazines or simple systems with CuI and a base like Cs₂CO₃, which can efficiently catalyze the arylation of amines and phenols. nih.gov These reactions are often complementary to Buchwald-Hartwig aminations. nih.gov
Table 2: Key Catalytic Systems for Functionalizing Aryl Halides
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new materials and drug candidates, the integration of chemical synthesis with automated platforms is becoming essential. High-Throughput Experimentation (HTE) allows researchers to perform and analyze hundreds or even thousands of reactions in parallel, using miniaturized setups. researchgate.net
This approach is perfectly suited for optimizing the functionalization of this compound. For instance, the screening of optimal conditions for a Suzuki-Miyaura or Buchwald-Hartwig reaction—which involves variables like the catalyst, ligand, base, solvent, and temperature—can be accomplished rapidly using HTE. nih.govresearchgate.net By systematically varying these parameters across a multi-well plate, an optimal set of conditions for coupling a specific amine or boronic acid with the benzothiazole core can be identified in a fraction of the time required for traditional, one-at-a-time experiments. This rapid optimization accelerates the synthesis of libraries of novel derivatives for biological screening or materials testing. researchgate.net
Advanced Spectroscopic Studies for Detailed Structural and Mechanistic Insights
While basic spectroscopic techniques like ¹H NMR and mass spectrometry are routine for confirming product identity, advanced methods are being employed to gain deeper insights into the structure and reaction mechanisms of complex benzothiazole derivatives.
Detailed NMR studies, including 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton and carbon signals. This is particularly important when functionalization can occur at multiple sites, allowing for precise determination of regioselectivity. For example, in the study of complex thiazole (B1198619) analogues, detailed ¹H-NMR analysis can confirm the presence of specific isomers and their ratios. mdpi.com
Advanced mass spectrometry techniques can help elucidate fragmentation pathways, providing additional structural confirmation and potential insights into bond strengths within the molecule. X-ray crystallography provides the definitive solid-state structure of these molecules and their derivatives, confirming the connectivity and stereochemistry, as has been demonstrated for related bromo-indazole and dibromo-benzothiadiazole systems. nih.govnih.gov
Table 3: Advanced Spectroscopic and Analytical Techniques
Theoretical Predictions for Untapped Reactivity and Transformations
Computational chemistry is a powerful predictive tool for exploring the potential reactivity of molecules like this compound before attempting reactions in the lab. Using density functional theory (DFT), researchers can calculate various molecular properties and reactivity descriptors.
Studies on related thiazole and imidazole (B134444) derivatives have used DFT calculations to determine Fukui functions, which predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, such calculations could map the electron density across the molecule, predicting the reactivity of each carbon and heteroatom. This can reveal non-obvious reactive sites and guide the design of experiments to achieve novel transformations. For example, theoretical models can predict whether electrophilic attack is more likely on the nitrogen atom or at a specific carbon on the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra, which can be correlated with experimental results to understand the electronic structure of newly synthesized derivatives. nih.gov
Q & A
Q. How can this compound serve as a precursor for bioactive molecule development?
- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with 5-hexyl-2,2'-bithiophene yields photovoltaic materials with extended conjugation . In medicinal chemistry, the methoxy group can be demethylated to generate hydroxylated analogs for kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
